molecular formula C27H32N2O6 B1653294 1-[(tert-butoxy)carbonyl]-4-(2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}ethyl)pyrrolidine-2-carboxylic acid CAS No. 1803570-81-1

1-[(tert-butoxy)carbonyl]-4-(2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}ethyl)pyrrolidine-2-carboxylic acid

Cat. No.: B1653294
CAS No.: 1803570-81-1
M. Wt: 480.6
InChI Key: LFJMJOJQSNXENI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(tert-butoxy)carbonyl]-4-(2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}ethyl)pyrrolidine-2-carboxylic acid is a useful research compound. Its molecular formula is C27H32N2O6 and its molecular weight is 480.6. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organic Synthesis and Chemical Reactions

One area of application for compounds structurally related to the one you mentioned involves divergent and solvent-dependent reactions. For instance, Rossi et al. (2007) explored the reactions of similar compounds with enamines, discovering that solvent choice and temperature allow for the synthesis of various products, including pyridazines and amino-pyrroles. This research highlights the versatility of these compounds in organic synthesis, providing insights into reaction mechanisms and potential pathways for synthesizing complex molecules (Rossi et al., 2007).

Drug Development and Molecular Design

Another research focus is on the modification of molecules to enhance their interaction with biological targets. Wang et al. (2001) described the synthesis of influenza neuraminidase inhibitors containing a similar pyrrolidine core, emphasizing the importance of such compounds in the design of potent antiviral drugs. Their work illustrates how modifying the core structure and substituents can significantly impact the biological activity of a molecule (Wang et al., 2001).

Material Science and Polymer Chemistry

In material science, Hsiao et al. (2000) synthesized polyamides using derivatives that share structural motifs with the compound of interest. Their work demonstrates the utility of such compounds in creating polymers with desirable physical properties, including high thermal stability and solubility in various solvents (Hsiao et al., 2000).

Advanced Therapeutic Agents

The modification and synthesis of compounds with specific functional groups are crucial in developing novel therapeutic agents. For example, Gasser et al. (2006) described the synthesis of a ferrocenyl uracil peptide nucleic acid monomer, indicating the potential for such compounds in bioconjugation and as components of advanced drug delivery systems (Gasser et al., 2006).

Properties

IUPAC Name

4-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N2O6/c1-27(2,3)35-26(33)29-15-17(14-23(29)24(30)31)12-13-28-25(32)34-16-22-20-10-6-4-8-18(20)19-9-5-7-11-21(19)22/h4-11,17,22-23H,12-16H2,1-3H3,(H,28,32)(H,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFJMJOJQSNXENI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101106426
Record name 1,2-Pyrrolidinedicarboxylic acid, 4-[2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]ethyl]-, 1-(1,1-dimethylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101106426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

480.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803570-81-1
Record name 1,2-Pyrrolidinedicarboxylic acid, 4-[2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]ethyl]-, 1-(1,1-dimethylethyl) ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803570-81-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Pyrrolidinedicarboxylic acid, 4-[2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]ethyl]-, 1-(1,1-dimethylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101106426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(tert-butoxy)carbonyl]-4-(2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}ethyl)pyrrolidine-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-[(tert-butoxy)carbonyl]-4-(2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}ethyl)pyrrolidine-2-carboxylic acid
Reactant of Route 3
Reactant of Route 3
1-[(tert-butoxy)carbonyl]-4-(2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}ethyl)pyrrolidine-2-carboxylic acid
Reactant of Route 4
Reactant of Route 4
1-[(tert-butoxy)carbonyl]-4-(2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}ethyl)pyrrolidine-2-carboxylic acid
Reactant of Route 5
Reactant of Route 5
1-[(tert-butoxy)carbonyl]-4-(2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}ethyl)pyrrolidine-2-carboxylic acid
Reactant of Route 6
Reactant of Route 6
1-[(tert-butoxy)carbonyl]-4-(2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}ethyl)pyrrolidine-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.